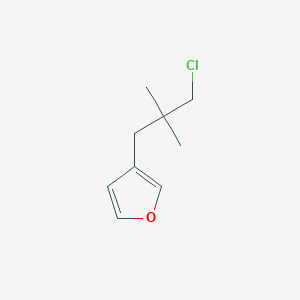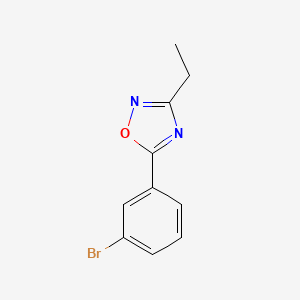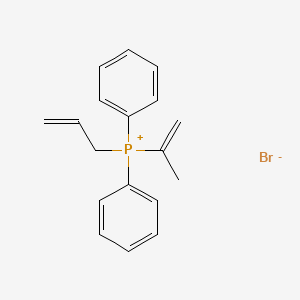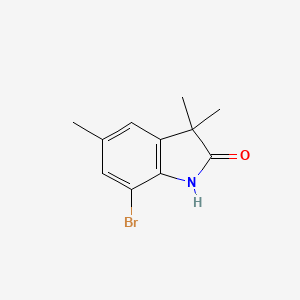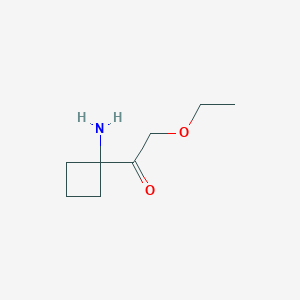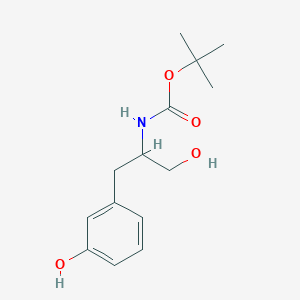
tert-Butyl (1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C14H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ability to protect functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxyphenyl)propan-2-ol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents unwanted reactions at the amine site during subsequent chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-fluorophenyl)propan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-methoxyphenyl)propan-2-yl)carbamate
Uniqueness
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)7-10-5-4-6-12(17)8-10/h4-6,8,11,16-17H,7,9H2,1-3H3,(H,15,18) |
Clave InChI |
JZAAEHIJIBQGQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


